3-(4-Ethylanilino)propanenitrile
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Overview
Description
3-(4-Ethylanilino)propanenitrile is an organic compound with the molecular formula C11H14N2. It is also known by other names such as N-β-Cyanoethyl-N-ethylaniline and N-Ethyl-N-(2-cyanoethyl)aniline . This compound is characterized by the presence of an ethyl group attached to the aniline ring and a nitrile group attached to the propanenitrile chain.
Preparation Methods
The preparation of 3-(4-Ethylanilino)propanenitrile typically involves a two-step process:
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Condensation Reaction: : Aniline reacts with ethanol under the influence of a catalyst to produce N-ethylaniline and N,N-diethylaniline. The reaction is carried out at a temperature of 230-250°C and a pressure of 3-4.5 MPa. The catalyst used can be a combination of phosphorus oxychloride, phosphorus trichloride, or phosphorus pentachloride .
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Addition Reaction: : The N-ethylaniline obtained from the first step reacts with acrylonitrile in the presence of a catalyst to form this compound. This reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Chemical Reactions Analysis
3-(4-Ethylanilino)propanenitrile undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines .
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Substitution: : The nitrile group in this compound can undergo nucleophilic substitution reactions. For example, it can react with Grignard reagents to form ketones .
Scientific Research Applications
3-(4-Ethylanilino)propanenitrile has several applications in scientific research:
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Chemistry: : It is used as a reagent in the synthesis of mono-azo dyes for nylon and polyester fibers .
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Biology: : This compound is used in the study of enzyme interactions and as a tool to evaluate the biological role of certain receptors .
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Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
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Industry: : It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other organic compounds .
Mechanism of Action
The mechanism of action of 3-(4-Ethylanilino)propanenitrile involves its interaction with specific molecular targets. The nitrile group is highly reactive and can participate in various nucleophilic addition reactions. This compound can also act as a ligand, binding to metal ions and forming coordination complexes . The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
3-(4-Ethylanilino)propanenitrile can be compared with other similar compounds such as:
N-β-Cyanoethyl-N-ethylaniline: Similar in structure but may have different reactivity and applications.
N-Ethyl-N-(2-cyanoethyl)aniline: Another name for the same compound, highlighting its structural features.
3-(Ethylphenylamino)propionitrile: A closely related compound with slight variations in the chemical structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
143784-16-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(4-ethylanilino)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7,13H,2-3,9H2,1H3 |
InChI Key |
ZTSYXDDVPMBJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC#N |
Origin of Product |
United States |
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